molecular formula C9H9NO2 B15145688 Ethylideneamino benzoate

Ethylideneamino benzoate

Cat. No.: B15145688
M. Wt: 163.17 g/mol
InChI Key: UAWDHTVMNWGIKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethylideneamino benzoate is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a functional group with the general structure R1R2C=NR3, where R1, R2, and R3 can be alkyl or aryl groups. This compound is synthesized through the condensation reaction between ethylidene and amino benzoate. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethylideneamino benzoate typically involves the condensation of ethylidene and amino benzoate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sodium hydroxide is used to facilitate the reaction. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethylideneamino benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of ethylideneamino alcohols.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Ethylideneamino benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antiviral activities, making it a potential candidate for developing new therapeutic agents.

    Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals due to its ability to form stable complexes with various metals.

Mechanism of Action

The mechanism of action of ethylideneamino benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological macromolecules, leading to various biochemical effects. For example, the formation of metal complexes can inhibit the activity of certain enzymes, thereby exerting antimicrobial or antiviral effects.

Comparison with Similar Compounds

Ethylideneamino benzoate can be compared with other Schiff bases and benzoate derivatives:

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

(ethylideneamino) benzoate

InChI

InChI=1S/C9H9NO2/c1-2-10-12-9(11)8-6-4-3-5-7-8/h2-7H,1H3

InChI Key

UAWDHTVMNWGIKU-UHFFFAOYSA-N

Canonical SMILES

CC=NOC(=O)C1=CC=CC=C1

Origin of Product

United States

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